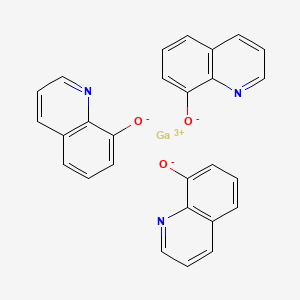
Anti-PIKFyve
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
Aplicaciones Científicas De Investigación
1. Genetic Mutations and Disease Associations
Anti-PIKFyve research has revealed significant genetic mutations and their associations with diseases. For instance, a study identified a novel mutation of the PIKFYVE gene in a Japanese patient with fleck corneal dystrophy (FCD), contributing to the understanding of the genetic basis of this disease (Kawasaki et al., 2012). Another study reported novel PIKFYVE gene mutations associated with FCD, shedding light on the genetic diversity and potential therapeutic targets for this condition (Gee et al., 2015).
2. Targeted Therapies in Cancer
Research into this compound's applications has also ventured into cancer therapy. Studies have demonstrated that PIK3CA mutations correlate with the response to neoadjuvant human epidermal growth factor receptor 2 (HER2)-targeted therapies in patients with breast cancer, suggesting that this compound agents could play a role in personalized cancer treatment strategies (Majewski et al., 2015). Furthermore, research has revealed the potential efficacy of dual-targeting strategies involving PI3K/AKT/mTOR and RAS/MEK/ERK pathways in advanced cancers, indicating that this compound agents could be key components in such therapeutic approaches (Shimizu et al., 2012).
3. Role in Immunotherapy and Infection Response
The influence of this compound agents on the immune system and infection response has been a subject of interest. A study highlighted that PI3K inhibitors not only show anti-tumor activity in breast cancer but may also enhance anti-tumor leukocyte activity, hinting at their potential role in immunotherapy (Lavender et al., 2016). Moreover, the risk of infections with PI3K–AKT–mTOR pathway inhibitors has been noted in patients with advanced solid tumors, signifying the importance of understanding and managing these risks in clinical settings (Rafii et al., 2015).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



